1-(1H-inden-6-yl)ethanone

Lipophilicity Chromatographic retention Formulation science

Researchers seeking to build focused libraries around the privileged indene scaffold often face limited access to regiochemically pure, crystalline building blocks beyond the common 2-acetyl isomer. 1-(1H-Inden-6-yl)ethanone (CAS 92575-92-3) provides a distinct 6-position acetyl vector for exploring alternative binding geometries. Key supply and technical advantages include: • Crystalline solid (mp ~34-38°C) enabling straightforward handling and purification compared to liquid indane analogs. • Single reactive ketone handle suitable for oxime, hydrazone, and aldol condensation libraries. • Moderate XLogP3 of 2.4 and low molecular weight (158.20 g/mol) supporting lead-like compound design.

Molecular Formula C11H10O
Molecular Weight 158.20 g/mol
Cat. No. B11918980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-inden-6-yl)ethanone
Molecular FormulaC11H10O
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=CC2)C=C1
InChIInChI=1S/C11H10O/c1-8(12)10-6-5-9-3-2-4-11(9)7-10/h2-3,5-7H,4H2,1H3
InChIKeyADPFZQUBKWKEAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-Inden-6-yl)ethanone Physicochemical Properties and Structural Class


1-(1H-Inden-6-yl)ethanone (CAS 92575-92-3, also known as 6-acetylindene or ketone, inden-6-yl methyl) is an aromatic ketone with the molecular formula C₁₁H₁₀O and a molecular weight of 158.20 g/mol [1]. It belongs to the indene class of bicyclic compounds, featuring a benzene ring fused to a cyclopentene ring, with an acetyl substituent at the 6-position on the benzene ring . The indene scaffold, together with its saturated indane counterpart, is recognized in medicinal chemistry as a privileged rigid bicyclic framework that has yielded clinically approved drugs including Indinavir and Sulindac [2].

Why Acetylindene Isomer and Indane Analog Substitution Fails


Within the acetylindene/indane chemical space, the position of the acetyl group and the saturation state of the five-membered ring critically determine physicochemical properties, synthetic accessibility, and the vector of further derivatization. The 6-acetyl substitution on the 1H-indene scaffold yields a distinct XLogP3 of 2.4 and a crystalline solid state at ambient temperature, whereas the positional isomer 1-(1H-inden-2-yl)ethanone (2-acetylindene) exhibits a substantially higher melting point of 122°C and a different lipophilicity profile (LogP ~2.8) [1]. The fully saturated 5-acetylindane analog (CAS 4228-10-8) exists as a liquid with LogP of approximately 2.54 and a higher molecular weight [2]. These differences in physical state, polarity, and the presence or absence of the cyclopentene double bond directly impact handling, formulation, and the types of chemical transformations available, making simple generic substitution unreliable in experimental workflows [3].

Quantitative Differentiation Against Closest Structural Analogs


Positional Isomer Lipophilicity and Physical State Comparison

The 6-acetyl positional isomer 1-(1H-inden-6-yl)ethanone demonstrates a computed XLogP3 of 2.4 [1], placing it in a moderately lipophilic range. In contrast, the 2-acetyl isomer 1-(1H-inden-2-yl)ethanone (CAS 43073-11-6) has been reported with a higher LogP of approximately 2.8 and a markedly different melting point of 122 °C . The 6-acetyl isomer is a lower-melting crystalline solid (approximately 34–38 °C at ambient pressure) versus the much higher melting 2-acetyl isomer, entirely altering handling and purification protocols .

Lipophilicity Chromatographic retention Formulation science

Indene vs. Indane Scaffold Unsaturation Effect on Properties

1-(1H-Inden-6-yl)ethanone possesses an unsaturated cyclopentene ring (C₁₁H₁₀O), distinguishing it from the fully saturated 5-acetylindane (C₁₁H₁₂O, CAS 4228-10-8) [1]. The target compound has a molecular weight of 158.20 g/mol versus 160.22 g/mol for 5-acetylindane, and an XLogP3 of 2.4 versus a reported LogP of 2.54 for the indane analog [2]. The indene double bond introduces extended π-conjugation between the benzene ring and the cyclopentene moiety, altering UV absorption characteristics and providing a reactive allylic/benzylic CH₂ group not present in the indane series [3].

Molecular design Physicochemical profiling Bioisosterism

Synthetic Utility of 6-Acetyl vs. 2-Acetylindene Regiochemistry

The 2-acetyl positional isomer has an established precedent as a key intermediate in agrochemical development: 2-acetylindene compounds, synthesized via one-pot palladium-catalyzed reactions in good yields, were converted to novel oxime ethers that demonstrated fungicidal activity against Eryiphe graminis and Pseudoperonospora cubensis, as well as insecticidal activity [1]. The 6-acetyl isomer 1-(1H-inden-6-yl)ethanone, by virtue of acetyl substitution on the benzene ring rather than the cyclopentadiene ring, places the ketone moiety in a topologically distinct position relative to the indene ring system. This regiochemical difference offers a complementary vector for oxime, hydrazone, or Schiff base formation, and for accessing derivatives with altered spatial presentation to biological targets [2].

Agrochemical intermediates Oxime ether synthesis Regiochemical diversification

Drug-Likeness Profile Uniformity Across Acetylindene/Indane Series

1-(1H-Inden-6-yl)ethanone possesses a topological polar surface area (TPSA) of 17.1 Ų, zero hydrogen bond donors (HBD = 0), a single hydrogen bond acceptor (HBA = 1), and one rotatable bond (RotBond = 1) [1]. Comparison with the saturated 5-acetylindane analog reveals near-identical values: TPSA of 17.07 Ų, HBD = 0, HBA = 1, and RotBond = 1 [2]. Both compounds satisfy Lipinski's Rule of Five, indicating favorable oral drug-likeness [3]. The critical differentiation is not in these individual parameters but in the scaffold unsaturation, which confers different metabolic liability and π-stacking capacity as noted in indene/indane medicinal chemistry reviews [3].

Drug-likeness Membrane permeability Lead optimization

Optimal Application Scenarios Based on Verified Evidence


Medicinal Chemistry Scaffold Diversification for Lead Libraries

For medicinal chemistry programs seeking to build focused libraries around the indene scaffold, 1-(1H-Inden-6-yl)ethanone provides a convenient crystalline building block (melting point ~34–38°C) with a single reactive ketone handle. The 6-position acetyl group on the benzene ring offers a distinct vector for derivatization compared to the more commonly employed 2-acetylindene isomer, enabling exploration of alternative binding geometries against biological targets [1]. The indene scaffold is validated in approved drugs, and the moderate XLogP3 of 2.4 supports its use in lead-like compound design [2].

Agrochemical Intermediate for Oxime and Hydrazone Derivatization

Building on the precedent established with 2-acetylindene-derived oxime ethers that show fungicidal and insecticidal activities, 1-(1H-Inden-6-yl)ethanone can serve as an alternative ketone substrate for condensation with hydroxylamines or hydrazines to generate novel oxime ether or hydrazone libraries [3]. The 6-position regiochemistry yields products with a different spatial orientation of the derivatized side chain relative to the indene core, potentially accessing distinct biological activity profiles against agricultural pests.

Friedel-Crafts Building Block for Multi-Step Synthesis

1-(1H-Inden-6-yl)ethanone is accessible via Friedel-Crafts acetylation of indene with acetyl chloride and aluminum chloride under anhydrous conditions . The compound serves as a versatile intermediate where the acetyl group can be reduced to the corresponding alcohol, converted to oximes, or engaged in aldol condensations, while the benzylic CH₂ group of the cyclopentene ring provides a site for deprotonation and subsequent electrophilic trapping. Its crystalline nature simplifies purification compared to liquid indane analogs [4].

Chromatographic Reference Standard for Method Development

With a well-defined XLogP3 of 2.4, TPSA of 17.1 Ų, and a single hydrogen bond acceptor, 1-(1H-Inden-6-yl)ethanone represents a useful reference compound for calibrating reversed-phase HPLC methods and validating computational LogP prediction models within the aromatic ketone chemical space [5]. Its low molecular weight (158.20 g/mol) and distinct UV chromophore (conjugated indene system) facilitate detection and quantification in analytical workflows.

Quote Request

Request a Quote for 1-(1H-inden-6-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.